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Compound of Interest

Compound Name: (S)-1-(3-Chlorophenyl)ethanol

Cat. No.: B144222 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for the chiral

compound (S)-1-(3-Chlorophenyl)ethanol, a key intermediate in pharmaceutical synthesis.

The document is intended for researchers, scientists, and professionals in drug development,

offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for (S)-1-(3-
Chlorophenyl)ethanol.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~7.2-7.4 m - Ar-H

~4.89 q 6.4 CH-OH

~1.88 s - OH

~1.48 d 6.4 CH₃

Note: Precise chemical shifts for the aromatic protons can vary depending on concentration

and solvent. The assignments are based on typical values for similar structures.[1]
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Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ) ppm Assignment

~144.3 C-Cl (Aromatic)

~133.0 C (Aromatic)

~128.6 CH (Aromatic)

~126.8 CH (Aromatic)

~69.7 CH-OH

~25.3 CH₃

Note: These assignments are based on analogous compounds and predictive models.

Experimental verification is recommended.[1]

Table 3: IR Spectroscopy Data (Thin Film)
Wavenumber (cm⁻¹) Assignment

~3356 O-H stretch (alcohol)

~3100-3000 =C-H stretch (aromatic)

~1598 C=C stretch (aromatic ring)

~1493 C=C stretch (aromatic ring)

~1089 C-O stretch (secondary alcohol)

~829 C-H out-of-plane bend

Note: The IR spectrum of aromatic compounds can show a complex pattern of absorptions in

the fingerprint region.[1][2][3]

Table 4: Mass Spectrometry Data (GC-MS)
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m/z Interpretation

156 [M]⁺ (Molecular ion)

141 [M - CH₃]⁺

125 [M - OCH₃]⁺ or [M - H₂O - H]⁺

111 [C₇H₄Cl]⁺

77 [C₆H₅]⁺

Note: Fragmentation patterns can vary depending on the ionization method and energy.

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure and

stereochemistry of (S)-1-(3-Chlorophenyl)ethanol.

Methodology:

Sample Preparation: A sample of approximately 5-10 mg of (S)-1-(3-Chlorophenyl)ethanol
was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm

NMR tube.

Instrumentation: Spectra were recorded on a 400 MHz NMR spectrometer.

¹H NMR Acquisition: The ¹H NMR spectrum was acquired with a spectral width of 16 ppm, a

relaxation delay of 1 s, and 16 scans.

¹³C NMR Acquisition: The ¹³C NMR spectrum was acquired with a spectral width of 250 ppm,

a relaxation delay of 2 s, and 1024 scans. Proton decoupling was applied to simplify the

spectrum.
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Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, and

the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to

the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C. For

determining enantiomeric purity, a chiral derivatizing agent such as Mosher's acid could be

used to create diastereomers with distinguishable NMR signals.[4][5][6][7]

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in (S)-1-(3-Chlorophenyl)ethanol.

Methodology:

Sample Preparation: A drop of neat (S)-1-(3-Chlorophenyl)ethanol was placed between

two potassium bromide (KBr) plates to form a thin film.

Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR)

spectrometer.

Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. A background spectrum of the clean KBr plates was recorded and subtracted from the

sample spectrum.

Data Analysis: The positions and relative intensities of the absorption bands were analyzed

to identify characteristic functional group vibrations.[8][9]

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of (S)-1-(3-
Chlorophenyl)ethanol.

Methodology:

Sample Introduction: The sample was introduced into the mass spectrometer via a Gas

Chromatography (GC) system to ensure sample purity.

Instrumentation: A GC-MS system equipped with an electron ionization (EI) source was

used.
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GC Conditions: A non-polar capillary column was used with helium as the carrier gas. The

oven temperature was programmed to ramp from 50°C to 250°C.

MS Conditions: The mass spectrum was acquired in the m/z range of 50-500 using electron

ionization at 70 eV.[10][11][12]

Data Analysis: The mass spectrum was analyzed to identify the molecular ion peak and the

major fragment ions. The fragmentation pattern provides valuable information for structural

elucidation.[11]

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.

Sample Preparation

Spectroscopic Analysis

Data Acquisition & Processing

Data Interpretation

(S)-1-(3-Chlorophenyl)ethanol

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

FID Acquisition &
Fourier Transform

Interferogram &
Fourier Transform

Ion Detection &
Mass Spectrum Generation

Structural ElucidationPurity & Enantiomeric
Excess Determination

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.rsc.org/images/MS1_tcm18-102518.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3015162/
https://openstax.org/books/organic-chemistry/pages/12-1-mass-spectrometry-of-small-molecules-magnetic-sector-instruments
https://pmc.ncbi.nlm.nih.gov/articles/PMC3015162/
https://www.benchchem.com/product/b144222?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144222?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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